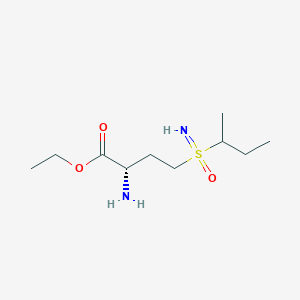

Buthionine sulfoximine ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Buthionine sulfoximine ethyl ester, also known as this compound, is a chemical compound that has garnered significant interest in scientific research due to its unique properties and applications. It is an ester derivative of buthionine sulfoximine, a compound known for its ability to inhibit the synthesis of glutathione, a crucial antioxidant in biological systems.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Buthionine sulfoximine ethyl ester can be synthesized through the esterification of buthionine sulfoximine with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized conditions to maximize yield and purity. The process involves the continuous addition of ethanol and buthionine sulfoximine to a reaction vessel containing the acid catalyst. The reaction mixture is heated and stirred to promote esterification. After the reaction is complete, the product is purified through distillation and recrystallization to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Buthionine sulfoximine ethyl ester undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water or hydroxide ions, this compound can hydrolyze to yield buthionine sulfoximine and ethanol.

Substitution: The ester group in this compound can be substituted by nucleophiles, such as amines, to form amide derivatives.

Common Reagents and Conditions

Hydrolysis: Typically carried out under acidic or basic conditions, with water or hydroxide ions acting as the nucleophile.

Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Substitution: Nucleophiles such as amines or alcohols are used under mild to moderate conditions.

Major Products

Hydrolysis: Buthionine sulfoximine and ethanol.

Oxidation: Sulfoxide or sulfone derivatives.

Substitution: Amide or ester derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Reagent in Organic Synthesis : BSEE serves as a reagent in organic synthesis and as a precursor for synthesizing other sulfur-containing compounds.

- Chemical Reactions : It undergoes hydrolysis, oxidation, and substitution reactions, yielding various products such as buthionine sulfoximine and ethanol upon hydrolysis.

Biology

- Glutathione Studies : BSEE is utilized in studies investigating the role of glutathione in cellular processes. For instance, it has been shown to deplete glutathione levels in Leydig cells, affecting steroidogenesis and oxidative stress responses .

- Cellular Mechanisms : Research indicates that BSEE can enhance the understanding of mechanisms related to oxidative stress by modulating intracellular reactive oxygen species (ROS) levels .

Medicine

- Cancer Therapy : BSEE has been investigated for its potential therapeutic applications in cancer treatment. It enhances the efficacy of photodynamic therapy by increasing oxidative stress in cancer cells .

- Liver Disease Treatment : Studies suggest that compounds like glutathione monoethyl ester can counteract the effects of BSEE on liver cells, indicating potential therapeutic pathways for liver diseases .

Industry

- Pharmaceutical Production : BSEE is used as an intermediate in the synthesis of various chemical products and pharmaceuticals, particularly those targeting oxidative stress-related conditions .

Case Study 1: Glutathione Depletion and Steroidogenesis

A study examined the effects of BSEE on Leydig cell steroidogenesis. The results indicated that while BSEE alone did not significantly affect progesterone production, its combination with oxidative stressors led to a marked decrease in hormone production due to increased ROS levels .

Case Study 2: Cancer Therapeutics

In experiments assessing the role of glutathione depletion on drug efficacy, cells pretreated with BSEE showed enhanced sensitivity to chemotherapeutic agents. This suggests that inhibiting glutathione synthesis can potentiate the effects of certain cancer treatments .

Wirkmechanismus

Buthionine sulfoximine ethyl ester exerts its effects primarily through the inhibition of glutathione synthesis. It targets the enzyme gamma-glutamylcysteine synthetase, which is responsible for the first step in the synthesis of glutathione. By inhibiting this enzyme, this compound reduces the levels of glutathione in cells, leading to increased oxidative stress and potential cell death . This mechanism is particularly useful in cancer research, where reducing glutathione levels can enhance the sensitivity of cancer cells to chemotherapy and radiation therapy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Buthionine sulfoximine: The parent compound of Buthionine sulfoximine ethyl ester, known for its glutathione synthesis inhibition properties.

Ethyl acetate: A simple ester used as a solvent in organic reactions.

Methyl butyrate: Another ester with similar chemical properties but different applications.

Uniqueness

This compound is unique due to its specific ability to inhibit glutathione synthesis, making it a valuable tool in research focused on oxidative stress and cancer therapy. Unlike other esters, its biological activity and potential therapeutic applications set it apart from more commonly used esters like ethyl acetate and methyl butyrate .

Eigenschaften

CAS-Nummer |

131202-22-7 |

|---|---|

Molekularformel |

C10H22N2O3S |

Molekulargewicht |

250.36 g/mol |

IUPAC-Name |

ethyl (2S)-2-amino-4-(butan-2-ylsulfonimidoyl)butanoate |

InChI |

InChI=1S/C10H22N2O3S/c1-4-8(3)16(12,14)7-6-9(11)10(13)15-5-2/h8-9,12H,4-7,11H2,1-3H3/t8?,9-,16?/m0/s1 |

InChI-Schlüssel |

LTSXFJISUHNKQB-OYNLBEDRSA-N |

SMILES |

CCC(C)S(=N)(=O)CCC(C(=O)OCC)N |

Isomerische SMILES |

CCC(C)S(=N)(=O)CC[C@@H](C(=O)OCC)N |

Kanonische SMILES |

CCC(C)S(=N)(=O)CCC(C(=O)OCC)N |

Synonyme |

BSO ethyl ester buthionine sulfoximine ethyl este |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.